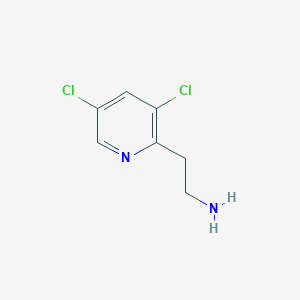
2-(3,5-Dichloro-pyridin-2-YL)-ethylamine
Cat. No. B1630162
Key on ui cas rn:
830348-31-7
M. Wt: 191.05 g/mol
InChI Key: OTJDAIWHVCDHFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08785445B2
Procedure details


Tert-butyl 2-(3,5-dichloropyridin-2-yl)ethylcarbamate (50 mg, 0.17 mmol) was diluted with DCM (500 uL) followed by the addition of TFA (500 μl). After stirring for 2 hours, the reaction was concentrated and placed under vacuum to yield the desired compound (32 mg, 0.17 mmol, 98% yield).
Quantity
50 mg
Type
reactant
Reaction Step One



Name
Yield
98%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([CH2:9][CH2:10][NH:11]C(=O)OC(C)(C)C)=[N:4][CH:5]=[C:6]([Cl:8])[CH:7]=1.C(O)(C(F)(F)F)=O>C(Cl)Cl>[Cl:1][C:2]1[C:3]([CH2:9][CH2:10][NH2:11])=[N:4][CH:5]=[C:6]([Cl:8])[CH:7]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
50 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C(=NC=C(C1)Cl)CCNC(OC(C)(C)C)=O
|
|
Name
|
|
|
Quantity
|
500 μL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
500 μL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the reaction was concentrated
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C(=NC=C(C1)Cl)CCN
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.17 mmol | |
| AMOUNT: MASS | 32 mg | |
| YIELD: PERCENTYIELD | 98% | |
| YIELD: CALCULATEDPERCENTYIELD | 100% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
